1-Cyclopropylethane-1,2-diol
Description
Significance of Vicinal Diols in Organic Chemistry Research
Vicinal diols, also known as glycols, are organic compounds containing two hydroxyl (-OH) groups on adjacent carbon atoms. fiveable.me This arrangement is a common structural motif in many biologically important molecules and serves as a crucial intermediate in numerous organic syntheses. researchgate.net
The significance of vicinal diols stems from their versatile reactivity. The two hydroxyl groups can be chemically manipulated in a variety of ways, including oxidation, reduction, and substitution, allowing for the construction of complex molecular architectures. rsc.org For instance, the dihydroxylation of alkenes is a fundamental method for preparing 1,2-diols. nih.gov Well-established methods for this transformation include the use of osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). wikipedia.org
Furthermore, vicinal diols are key precursors in the synthesis of a wide range of organic compounds, including sugars and other valuable chemicals. fiveable.me They can also be used as protecting groups for carbonyl compounds, a vital strategy in multi-step organic synthesis. wikipedia.org The ability to control the stereochemistry of vicinal diols, particularly through methods like the Sharpless asymmetric dihydroxylation, is of great importance for the synthesis of chiral molecules. researchgate.net
The Unique Role of Cyclopropyl (B3062369) Moieties in Molecular Design and Strain-Release Chemistry
The cyclopropyl group, a three-membered carbon ring, is an increasingly utilized structural element in medicinal chemistry and drug design. iris-biotech.descientificupdate.comnih.gov Its incorporation into a molecule can significantly influence its pharmacological properties.
Key features of the cyclopropyl ring include the coplanarity of its three carbon atoms, relatively short C-C bonds with enhanced π-character, and strong C-H bonds. nih.govacs.org These characteristics can lead to several beneficial effects in drug design, such as:
Enhanced Potency and Reduced Off-Target Effects: The rigid nature of the cyclopropyl ring can help to lock a molecule into a specific conformation that is optimal for binding to its biological target, thus increasing potency and selectivity. iris-biotech.deacs.org
Increased Metabolic Stability: The strong C-H bonds in a cyclopropyl group are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This can improve the metabolic stability of a drug, leading to a longer duration of action. iris-biotech.de
Modulation of Physicochemical Properties: The cyclopropyl group can alter properties like lipophilicity and pKa, which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.de
The high ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) is a key driver of its unique reactivity. okayama-u.ac.jp This "strain-release" chemistry allows the cyclopropane ring to participate in reactions where the ring opens, providing a thermodynamic driving force for the transformation. chinesechemsoc.orgresearchgate.net This reactivity has been exploited in a variety of synthetic methods, including cycloadditions and skeletal rearrangements. researchgate.netnih.gov
Overview of 1-Cyclopropylethane-1,2-diol (B1179235) as a Chiral Building Block
This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images (enantiomers). This chirality makes it a valuable chiral building block in asymmetric synthesis, which is the synthesis of a specific enantiomer of a chiral molecule. ambeed.comsigmaaldrich.com
Chiral building blocks are fundamental in the synthesis of many pharmaceuticals and natural products, where often only one enantiomer exhibits the desired biological activity. nih.gov The use of pre-existing chiral molecules like this compound can provide an efficient route to the target molecule with high stereochemical purity. The catalytic asymmetric synthesis of 1,2-diamines, which are structurally related to 1,2-diols, highlights the importance of such chiral motifs in the development of biologically active compounds and chiral ligands. rsc.orgresearchgate.net
The synthesis of enantioenriched 1,2-diols is a significant area of research, with methods like the Sharpless asymmetric dihydroxylation being a cornerstone for producing these valuable intermediates. researchgate.net The presence of both a chiral diol and a cyclopropyl group in this compound makes it a particularly interesting building block for the synthesis of novel and complex chiral molecules with potential applications in various fields of chemistry.
Data Table: Properties of this compound
| Property | Value |
| CAS Number | 784105-42-6 |
| Molecular Formula | C₅H₁₀O₂ |
| Molecular Weight | 102.13 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1CC1C(C(O)O) |
| InChI | InChI=1S/C5H10O2/c6-3-5(7)4-1-2-4/h4-7H,1-3H2 |
Data sourced from PubChem and other chemical suppliers. nih.govfluorochem.co.ukbldpharm.com
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropylethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-3-5(7)4-1-2-4/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVZHHMFIIQQEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Cyclopropylethane 1,2 Diol and Its Derivatives
General Strategies for 1,2-Diol Synthesis
A variety of robust methods have been established for the synthesis of 1,2-diols, which can be broadly categorized into strategies that form new carbon-carbon bonds and those that functionalize existing carbon skeletons.
The construction of the carbon backbone of a 1,2-diol can be achieved through several powerful C-C bond-forming reactions. The Pinacol (B44631) coupling reaction is a classic method that involves the reductive coupling of two ketone or aldehyde molecules to form a vicinal diol. organic-chemistry.org Another fundamental strategy is the aldol (B89426) reaction , which joins a ketone or aldehyde enolate with another carbonyl compound to create a β-hydroxy carbonyl intermediate. acs.orgvanderbilt.edu This intermediate can then be reduced to furnish a 1,3-diol, or in more complex variations, serve as a precursor to 1,2-diols. More modern methods include the catalytic, enantioselective addition of organoboron reagents to aldehydes, which can yield 1,2-hydroxyboronates that are versatile precursors to diols. organic-chemistry.org
The most direct route to 1,2-diols is the dihydroxylation of an alkene, a reaction that adds a hydroxyl group to each carbon of the double bond. wikipedia.orgchemistrysteps.com The stereochemical outcome of this addition is a critical consideration, leading to two main approaches. libretexts.orglibretexts.org
Syn-dihydroxylation introduces both hydroxyl groups to the same face of the alkene. libretexts.orglibretexts.org This is most reliably achieved using osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO) to mitigate cost and toxicity. wikipedia.orgchemistrylearner.com Cold, alkaline potassium permanganate (B83412) (KMnO₄) also produces syn-diols, though sometimes with lower efficiency and risk of over-oxidation. chemistrysteps.comjove.com The reaction proceeds through a cyclic osmate or manganate (B1198562) ester intermediate, which is then hydrolyzed to yield the cis-diol. chemistrylearner.comjove.com
Anti-dihydroxylation adds the hydroxyl groups to opposite faces of the double bond. libretexts.orglibretexts.org This is typically a two-step process that begins with the epoxidation of the alkene using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). chemistrylearner.com The resulting epoxide, a strained three-membered ring, is then opened by nucleophilic attack of water, usually under acidic or basic catalysis, to afford the trans-diol. libretexts.orgchemistrylearner.com
| Method | Reagent(s) | Stereochemistry | Key Features |
| Upjohn Dihydroxylation | Catalytic OsO₄, NMO | Syn-addition | High yields, reliable for a wide range of alkenes. |
| Permanganate Dihydroxylation | Cold, dilute KMnO₄, NaOH | Syn-addition | Inexpensive but can lead to over-oxidation if not controlled. chemistrysteps.comjove.com |
| Epoxidation/Hydrolysis | 1. m-CPBA 2. H₃O⁺ | Anti-addition | Two-step process, complementary to syn-dihydroxylation methods. chemistrylearner.com |
Targeted Synthetic Routes to 1-Cyclopropylethane-1,2-diol (B1179235)
Direct synthesis of this compound or its derivatives often leverages the unique reactivity of strained cyclopropyl (B3062369) precursors, such as cyclopropenes.
A powerful strategy for creating substituted cyclopropanes involves the copper-catalyzed carbometalation of cyclopropenes. rsc.orgresearchgate.net This reaction has been adapted to prepare alkenyl cyclopropyl diols, which are direct precursors to compounds like this compound. nih.govnih.gov The process begins with the copper-catalyzed syn-carbomagnesiation of a cyclopropene, where a Grignard reagent adds across the double bond. nih.gov This forms a cyclopropylmagnesium intermediate that can be trapped by various electrophiles, including aldehydes or ketones, to produce the desired cyclopropyl diol derivative with high diastereoselectivity. nih.govbeilstein-journals.org The dihydroxylation of the resulting alkenyl group would complete the synthesis. Research has demonstrated that this method is highly modular, allowing for the construction of polysubstituted cyclopropanes. nih.gov
A study by Marek and coworkers detailed a straightforward and diastereoselective route to various cyclopropyl diol derivatives. nih.gov Their approach involved the copper-catalyzed alkenylmagnesiation of a readily accessible cyclopropene, followed by the addition of various carbonyl compounds.
| Electrophile (Carbonyl) | Product | Diastereomeric Ratio (dr) |
| Benzaldehyde | Cyclopropyl diol 4a | Single diastereomer |
| Propenal | Cyclopropyl diol 4b | Single diastereomer |
| Acetone | Cyclopropyl diol 4c | Single diastereomer |
| N,N-Dimethylformamide (DMF) | Lactol 4k | 5:1 |
Table based on findings from a study on copper-catalyzed carbometalation reactions. nih.gov
While not a direct synthesis of the target molecule, the tandem Heck-cyclopropane ring-opening reaction is a significant transformation of cyclopropyl diol derivatives into complex acyclic structures. nih.govnih.gov This palladium-catalyzed reaction involves the addition of an aryl or vinyl halide across the double bond of an alkenyl cyclopropyl diol, which triggers a selective ring-opening of the strained cyclopropane (B1198618). nih.govresearchgate.netacs.org
Mechanistic studies have revealed that the regioselectivity of the cyclopropane C-C bond cleavage is controlled by the stereochemistry of the initial Heck insertion step. nih.govacs.org The presence and position of the hydroxyl groups on the substrate play a crucial directing role in the reaction's outcome. nih.govacs.org For example, the reaction of an alkenyl cyclopropyl diol with an aryl iodide proceeds with high diastereoselectivity, leading to a selective C-C bond cleavage that favors the formation of a lactone after an oxidative workup. nih.gov This transformation highlights the utility of the cyclopropyl diol framework as a latent precursor for generating stereochemically rich acyclic systems. nih.gov
| Aryl Iodide (ArI) | R¹ Group | Product (Lactone) | Yield |
| 4-Iodoanisole | Phenyl | 10a | 85% |
| 4-Iodotoluene | Phenyl | 10b | 80% |
| 1-Iodo-4-(trifluoromethyl)benzene | Phenyl | 10c | 84% |
| 1-Iodo-4-nitrobenzene | Phenyl | 10d | 78% |
| 4-Iodoanisole | Isopropyl | 10e | 81% |
| 4-Iodoanisole | Methyl | 10j | 75% |
Table data adapted from research on tandem Heck-ring-opening reactions of cyclopropyl diol derivatives. nih.govacs.org
Electrochemical Approaches for Stereoselective Diol Synthesis
Electrochemical synthesis has emerged as a powerful and sustainable strategy for the formation of 1,2-diols, obviating the need for transition metal catalysts or external chemical oxidants. rsc.orgchemrxiv.orgresearchgate.net A notable method involves the electrooxidative diformyloxylation of vinylarenes using N,N-dimethylformamide (DMF) as both the solvent and an oxygen source. chemrxiv.org This process is initiated by the electrochemical oxidation of the alkene to its radical cation, which is then subjected to a nucleophilic attack by DMF. rsc.orgrsc.org
The reaction proceeds with high syn-diastereoselectivity. rsc.org Mechanistic studies suggest that this selectivity arises from the nucleophilic capture of a carbocation intermediate by a trifluoroacetate (B77799) ion, which directs the subsequent nucleophilic attack of the second DMF molecule. rsc.org The resulting formyl-protected syn-1,2-diols can be easily deprotected to yield the final diol products. rsc.org The applicability of this electrochemical method has been tested with cyclopropyl-substituted alkenes, confirming the intermediacy of a benzylic radical during the reaction. rsc.org
Electrocatalytically driven organic synthesis allows for precise control over the redox potential, which helps to circumvent selectivity and compatibility issues that can arise in purely chemical methods. chemrxiv.orgrsc.org This approach represents a straightforward and efficient route to a wide array of protected syn-1,2-diols in a single step. rsc.org
Table 1: Overview of Electrochemical Diol Synthesis from Vinylarenes
| Substrate Type | Reagent/Solvent | Key Features | Outcome | Reference |
|---|---|---|---|---|
| Vinylarenes | N,N-dimethylformamide (DMF) | Catalyst-free, external oxidant-free | Protected syn-1,2-diols | rsc.orgchemrxiv.org |
| Cyclopropyl-substituted alkene | N,N-dimethylformamide (DMF) | Radical clock experiment | Confirmed benzylic radical intermediate | rsc.org |
Synthesis of Differentiated 1,2-Diol Derivatives via Epoxidation Pathways
Epoxidation of an alkene followed by regioselective ring-opening is a classic and versatile strategy for synthesizing 1,2-diols. masterorganicchemistry.com The process typically involves treating an alkene with a peroxyacid, such as m-CPBA, to form an epoxide, which is subsequently hydrolyzed under acidic conditions to yield a trans-1,2-diol. masterorganicchemistry.com More advanced methods have been developed to achieve high levels of enantio- and diastereocontrol, providing access to differentiated diol derivatives where the two hydroxyl groups can be distinguished.
One such powerful technique is the Shi asymmetric epoxidation. nih.govharvard.edu This method has been successfully applied to silyl (B83357) enol ethers, which, after epoxidation, can be reduced in a regio- and stereospecific manner to afford optically active trans-1,2-diol monosilyl ethers. nih.govharvard.edu For example, tert-butyldiphenylsilyl enol ethers undergo enantioselective epoxidation, and the resulting silyloxy epoxide products can be reduced with reagents like borane-THF to give the desired diol derivatives in high yield and enantiomeric excess. harvard.edu
For substrates already containing a cyclopropane ring, the inherent rigidity of the cyclopropyl core can be exploited to direct stereoselective reactions. acs.org Research has shown that the vanadium-catalyzed epoxidation of alkenyl cyclopropyl carbinol derivatives proceeds with complete diastereoselectivity. acs.org In these reactions, the hydroxyl group of the carbinol directs the epoxidation of the adjacent double bond, furnishing densely substituted cyclopropyl oxiranes as single diastereomers. acs.org
Table 2: Synthesis of Cyclic trans-1,2-Diol Monosilyl Ethers via Shi Epoxidation-Reduction
| Silyl Enol Ether Precursor | Two-Step Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|
| 1-(tert-butyldiphenylsilyloxy)cyclohexene | 91 | 93 | harvard.edu |
| 1-(triisopropylsilyloxy)cyclohexene | 84 | 92 | harvard.edu |
Reductive Cyclopropanation Strategies
The formation of the cyclopropane ring is a critical step in the synthesis of cyclopropyl-containing molecules like this compound. Reductive cyclopropanation strategies offer effective ways to construct this three-membered ring, often at a late stage in a synthetic sequence.
A significant development in this area is the zinc-mediated transformation of 1,3-diols into cyclopropanes. acs.orgnih.gov This method involves converting a 1,3-diol, a common motif in natural products, into a 1,3-dimesylate. acs.org The subsequent treatment of the dimesylate with zinc dust and a halide salt, such as sodium iodide, in a solvent like THF facilitates an intramolecular cross-electrophile coupling (XEC) reaction to form the cyclopropane ring. acs.orgnih.gov The reaction conditions are mild and tolerate a wide range of functional groups, making this strategy highly suitable for the late-stage modification of complex molecules. acs.org
Another modern approach is the use of bismuth photocatalysis for reductive cyclopropanation. nih.gov This process can proceed intramolecularly from 1,3-diiodoalkanes or intermolecularly between olefins and diiodomethane. nih.gov The reaction is catalyzed by a bismuth(I) complex and proceeds through radical intermediates upon irradiation with light. nih.govacs.org This method has been shown to be effective for the cyclopropanation of vinyl cyclopropanes, leading to the formation of highly strained bicyclic structures. nih.gov
Table 3: Zinc-Mediated Reductive Cyclopropanation of 1,3-Dimesylates
| Substrate Type | Reagents | Key Feature | Outcome | Reference |
|---|---|---|---|---|
| Acyclic 1,3-dimesylates | Zn dust, MgBr₂ | Functional group tolerance | Cyclopropane formation in good yield | acs.org |
| Polyketide-derived 1,3-dimesylates | Zn dust, NaI | Access from β-ketoesters | 1,2-disubstituted cyclopropanes | acs.orgnih.gov |
Biocatalytic Pathways for Stereoselective Diol Formation
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing chiral compounds. mdpi.com Enzymes can catalyze reactions with exceptional regio- and stereoselectivity under mild conditions. mdpi.com
For the synthesis of stereoselective diols, two primary biocatalytic pathways are of interest. The first involves the direct dihydroxylation of an alkene substrate. Rieske dearomatizing dioxygenases (RDDs), for instance, can perform the syn-dihydroxylation of arenes and related compounds to produce chiral cis-dihydrodiols, which are valuable synthetic intermediates. researchgate.net This enzymatic approach mimics the activity of bacterial dioxygenases and provides enantiopure building blocks. researchgate.net
The second pathway involves the enantioselective reduction of a prochiral ketone precursor. A wide variety of microorganisms and isolated enzymes, such as reductases and dehydrogenases, can reduce α-hydroxy ketones to the corresponding 1,2-diols with high enantiomeric excess. mdpi.com For example, the reduction of a precursor like 1-cyclopropyl-1-oxoethan-2-ol using a suitable biocatalyst could provide access to specific stereoisomers of this compound. The choice of enzyme or microbial culture is critical for controlling the stereochemical outcome of the reaction. mdpi.com The use of terpene cyclases with non-natural, cyclopropyl-containing substrates has also been explored, demonstrating the compatibility of enzymes with these unique structures. uni-hannover.de
Metal-Free Dihydroxylation Procedures with Cyclopropane Malonoyl Peroxides
In the quest for greener and safer chemical processes, metal-free oxidation methods have gained significant attention. The use of malonoyl peroxides for the dihydroxylation of alkenes represents a significant advance in this area. nih.gov Specifically, cyclopropane malonoyl peroxide has been identified as a particularly effective reagent for the syn-dihydroxylation of a range of alkenes. organic-chemistry.orgcardiff.ac.uk
This method is operationally simple and involves the reaction of the alkene with cyclopropane malonoyl peroxide, which can be prepared in a single step from the commercially available cyclopropane-1,1-dicarboxylic acid. organic-chemistry.org The reaction is typically conducted in the presence of water, and a subsequent alkaline hydrolysis of the intermediate monoester yields the final syn-1,2-diol. organic-chemistry.org The enhanced reactivity of cyclopropane malonoyl peroxide compared to other cyclic malonoyl peroxides is attributed to the increased ring strain in the seven-membered peroxide ring. organic-chemistry.orgcardiff.ac.uk This metal-free procedure avoids the use of toxic heavy metals like osmium and provides diols in good yields and with high syn-selectivity, making it an attractive alternative for both laboratory and industrial applications. organic-chemistry.org
Table 4: Metal-Free syn-Dihydroxylation of Alkenes with Malonoyl Peroxides
| Alkene Substrate | Peroxide Reagent | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
|---|---|---|---|---|
| trans-Stilbene | Cyclopropane Malonoyl Peroxide | 93 | >50:1 | organic-chemistry.org |
| cis-Stilbene | Cyclopropane Malonoyl Peroxide | 75 | >50:1 | organic-chemistry.org |
| Styrene | Cyclopropane Malonoyl Peroxide | 71 | N/A | organic-chemistry.org |
| 4-Methylstyrene | Cyclobutane Malonoyl Peroxide | 84 | N/A | cardiff.ac.uk |
Stereochemical Aspects and Control in 1 Cyclopropylethane 1,2 Diol Research
Enantioselective Synthesis Strategies for 1-Cyclopropylethane-1,2-diol (B1179235) Isomers
The synthesis of specific enantiomers of this compound is a significant challenge that has been addressed through several sophisticated strategies. These methods aim to produce a single enantiomer from a racemic or prochiral starting material.
Chiral Pool Utilization in Diol Synthesis
The chiral pool approach is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. bccollegeasansol.ac.insemanticscholar.org This method leverages the inherent chirality of these natural molecules to induce stereoselectivity in the target molecule. semanticscholar.org Common chiral pool sources include amino acids, carbohydrates, and terpenes. semanticscholar.org For the synthesis of this compound isomers, a starting material from the chiral pool containing a pre-existing stereocenter can be chemically transformed, preserving the initial chirality in the final diol product. bccollegeasansol.ac.in The versatility of the chiral pool lies in the ability to convert these natural building blocks into more complex chiral molecules through a series of chemical reactions. semanticscholar.org
Chiral Auxiliary-Mediated Transformations for Stereocontrol
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org Introduced by E.J. Corey and Barry Trost, these molecules are instrumental in asymmetric synthesis. wikipedia.org After guiding the formation of the desired stereoisomer, the auxiliary can be removed and often recovered for reuse. wikipedia.org In the context of this compound synthesis, a chiral auxiliary can be appended to a precursor molecule. This auxiliary then directs the stereoselective formation of the two adjacent stereocenters in the diol. Evans' oxazolidinones are a prominent example of chiral auxiliaries that have been successfully employed in various asymmetric transformations, including aldol (B89426) reactions that can establish two contiguous stereocenters simultaneously. researchgate.net The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity.
Catalytic Asymmetric Induction in 1,2-Diol Formation
Catalytic asymmetric induction represents one of the most efficient methods for synthesizing enantiomerically enriched compounds. rsc.org This strategy employs a small amount of a chiral catalyst to generate a large quantity of a chiral product. Both metal-based catalysts and organocatalysts are widely used for this purpose. rsc.org In the formation of 1,2-diols, catalytic asymmetric dihydroxylation is a key transformation. While the Sharpless asymmetric dihydroxylation is highly effective for producing syn-1,2-diols from trans-olefins, the synthesis of anti-1,2-diols from cis-olefins often presents a greater challenge with lower enantioselectivity. nih.govnih.gov
Recent advancements have focused on developing novel catalytic systems to overcome these limitations. For instance, iron catalysts with chiral ligands have shown potential for the dihydroxylation of various aliphatic substrates with high enantiomeric excess. cardiff.ac.uk Furthermore, organocatalytic methods, which avoid the use of metals, have emerged as a powerful alternative for enantioselective synthesis.
Diastereoselective Control in this compound Derivative Synthesis
When a molecule contains multiple stereocenters, controlling the relative configuration between them becomes crucial. This is known as diastereoselective control. For derivatives of this compound, where two adjacent stereocenters are present, achieving high diastereoselectivity is essential for obtaining the desired isomer.
Several strategies have been developed to control the diastereoselectivity in the synthesis of 1,2-diol derivatives. One common approach involves the nucleophilic addition to chiral α-oxyaldehydes. The stereochemical outcome of such additions can often be predicted by models like Cram's rule. nih.gov However, certain reaction conditions and reagents can lead to the formation of the less favored anti-1,2-diol products. For example, nickel-catalyzed reductive coupling reactions have been shown to produce anti-1,2-diols with high diastereoselectivity. nih.gov
Another powerful method is the use of chiral auxiliaries, which can direct the formation of a specific diastereomer. researchgate.net For example, the use of camphor-derived chiral auxiliaries can lead to the selective formation of either the E- or Z-ester enolate, which upon further reaction yields enantiopure alcohols. researchgate.net The choice of solvent and other reaction parameters can significantly influence the diastereomeric ratio.
Recent research has also explored electrochemically driven methods for the stereoselective synthesis of syn-1,2-diol derivatives from vinylarenes. rsc.orgchemrxiv.org This approach avoids the need for transition metal catalysts and external oxidizing agents, offering a more sustainable and operationally simple route. rsc.org The proposed mechanism involves the nucleophilic capture of a carbocation intermediate, which leads to a high syn-diastereoselectivity. chemrxiv.org
Below is a table summarizing various methods for diastereoselective synthesis of 1,2-diol derivatives:
| Method | Key Features |
| Nickel-Catalyzed Reductive Coupling | Utilizes a nickel catalyst to couple alkynes and α-oxyaldehydes, affording anti-1,2-diols with high diastereoselectivity. nih.gov |
| Chiral Auxiliary Control | Employs a temporary chiral group to direct the stereochemical outcome of reactions like alkylations and aldol additions, leading to high diastereoselectivity. researchgate.net |
| Electrochemical Synthesis | An electrochemically driven method that converts vinylarenes into protected syn-1,2-diols with high diastereoselectivity without the need for metal catalysts or external oxidants. rsc.orgchemrxiv.org |
| Substrate-Controlled Induction | The inherent chirality in a substrate, such as one derived from the chiral pool, influences the stereochemical outcome of subsequent reactions. bccollegeasansol.ac.insemanticscholar.org |
| Hydroboration of Alkenes | A nickel-catalyzed diastereoselective hydroboration of olefins using a vinylborane (B8500763) reagent allows for the synthesis of versatile vinylborane derivatives with a boron-stereogenic center. rsc.org This method has been shown to be effective for substrates with a cyclopropylethene motif. rsc.org |
Stereospecific Transformations Involving this compound Substrates
Stereospecific transformations are reactions in which the stereochemistry of the starting material dictates the stereochemistry of the product. In the context of this compound substrates, such transformations are crucial for modifying the molecule while preserving or inverting its stereocenters in a predictable manner.
One example of a stereospecific reaction is the hydroboration of olefins. A study on nickel-catalyzed hydroboration demonstrated that a substrate containing a cyclopropylethene motif underwent the reaction effectively, with the cyclopropyl (B3062369) ring remaining intact, indicating a non-radical pathway. rsc.org This suggests that the addition of the boron and hydrogen atoms across the double bond occurs in a specific stereochemical fashion relative to the existing stereocenters.
Another important class of stereospecific reactions involves the 1,2-migration of boronate complexes. These migrations, induced by electrophiles, proceed with a defined stereochemical outcome, allowing for the controlled synthesis of complex chiral molecules. rsc.org
The ability to perform stereospecific transformations on this compound and its derivatives is essential for their use as building blocks in the synthesis of more complex target molecules, where precise control over multiple stereocenters is required.
Chemical Reactivity and Transformation Mechanisms of 1 Cyclopropylethane 1,2 Diol
Cyclopropane (B1198618) Ring-Opening Reactions of 1-Cyclopropylethane-1,2-diol (B1179235) Derivatives
The inherent strain of the cyclopropane ring makes it susceptible to cleavage under various conditions, a characteristic that has been harnessed for the synthesis of complex acyclic molecules. nih.gov In derivatives of this compound, the ring-opening process is not random but is governed by subtle electronic and steric factors, often leading to high levels of selectivity. These reactions can be initiated through various means, including tandem processes like the Heck-cyclopropane ring-opening reaction. nih.govnih.gov The electrochemical one-electron opening of a cyclopropane ring can also lead to the formation of a reactive ion-radical species. beilstein-journals.org
The cleavage of the carbon-carbon bonds in the cyclopropane ring of this compound derivatives can be remarkably selective. In tandem Heck-ring-opening reactions of related alkenyl cyclopropyl (B3062369) diols, the cleavage of the C1–C2 bond is often favored, even when this leads to a more sterically hindered tertiary alkyl palladium species. nih.gov This indicates that the reaction proceeds toward the less substituted alcohol, cleaving the C1-C2 bond selectively regardless of the substitution pattern at the C2 position of the cyclopropyl ring. nih.gov
However, the nature of the substituent at C2 does play a role. While varying the electronic properties (electron-donating or withdrawing) of an aryl substituent at C2 does not significantly impact the regioselectivity, a small alkyl group like methyl can lead to an almost unselective C–C bond cleavage. nih.gov In such cases, a slight preference for ring-opening toward the most substituted cyclopropyl carbon center is observed. nih.gov The stereochemistry of adjacent groups, such as a propenyl chain, has been shown to have no effect on the selectivity of the ring-opening. nih.gov
The stereospecificity of cyclopropane ring-opening is also a key feature, often proceeding in a disrotatory manner as predicted by Woodward-Hoffmann rules for a two-electron system (cyclopropyl cation). tue.nl In these processes, substituents that are cis to a leaving group rotate inward, while those trans to the leaving group rotate outward. tue.nl
Table 1: Regioselectivity in the Ring-Opening of Alkenyl Cyclopropyl Diol Derivatives
| C2 Substituent (R¹) | Major Product(s) | Minor Product | Ratio | Observation |
|---|---|---|---|---|
| Phenyl (Ph) | 10a-i, 10k | - | - | Selective C1-C2 cleavage toward the less substituted alcohol. nih.gov |
| Methyl (Me) | 10s | Regioisomer | ~1:1 | Unselective C-C bond cleavage. nih.gov |
The fragmentation and rearrangement of the cyclopropane ring in these diol derivatives can proceed through several mechanistic pathways, often dictated by the reaction conditions and reagents.
Tandem Heck-Ring-Opening: A prominent pathway involves a palladium-catalyzed tandem Heck-ring-opening reaction. nih.govnih.gov Following a diastereoselective migratory Heck insertion, the cyclopropane ring undergoes cleavage. Density Functional Theory (DFT) calculations suggest that the cleavage of the C1–C2 bond can be significantly lower in energy than the C1–C3 bond cleavage, explaining the high selectivity observed. nih.gov For instance, the transition state for C1-C2 cleavage leading to an E-isomer was found to be 3.4 kcal/mol lower in energy than the C1-C3 cleavage leading to a Z-isomer. nih.gov
Radical Fragmentation: Photoreactions can generate cyclopropylmethyl radicals as intermediates. psu.edu The stability of these radicals, influenced by substituents on the ring, determines the efficiency of the subsequent fragmentation to form homoallylic 1,7-biradicals, which can then recombine to yield larger ring systems like tetrahydrooxepins. psu.edu
Reductive Opening: Electrochemical methods can induce a one-electron opening of the cyclopropane ring, forming a radical anion. beilstein-journals.orgbeilstein-journals.org The subsequent reaction pathway of this highly reactive species is influenced by substituents on the ring and can be tuned, for example, by the addition of Lewis acids to control regioselectivity. beilstein-journals.orgbeilstein-journals.org
acs.orgacs.org-Sigmatropic Rearrangements: In related systems, gold(I)-catalyzed acs.orgacs.org-sigmatropic rearrangements of propargylic esters serve as a mechanistic probe. nih.gov These reactions are thought to proceed through the formation of Au(I)-coordinated allenes, which can then undergo further transformations. nih.gov
The hydroxyl groups in this compound and its derivatives are not mere spectators in the ring-opening process; they play a crucial, dual role. nih.govnih.gov
Firstly, the hydroxyl group can form an intramolecular hydrogen bond with the pseudo-π electrons of the cyclopropane ring. researchgate.net This interaction is observed in related molecules like cyclopropylcarbinol and is possible when the hydroxyl group approaches the edge of the ring within the plane of the ring. researchgate.net This pre-coordination can influence the electronic properties of the ring and direct the outcome of the reaction.
Secondly, the hydroxyl groups are key to the selectivity of tandem reactions. nih.govnih.gov Detailed mechanistic studies have shown that the hydroxyl group is mechanistically implicated in achieving the observed regio- and stereoselectivity. nih.gov The selective cleavage toward the less substituted alcohol in certain palladium-catalyzed ring-openings highlights the directing influence of the diol functionality. nih.gov The presence of two distinct hydroxyl groups in a substrate allows for the examination of parameters that affect the reaction outcome, confirming their central role in the transformation. nih.govnih.gov
Reactivity of the Diol Functionality for Further Derivatization
The 1,2-diol (or vicinal diol) group is a versatile functional handle for a wide array of chemical transformations, allowing for the synthesis of diverse derivatives. gcms.cz Common derivatization reactions for diols fall into categories such as acylation, alkylation, or silylation. gcms.cz These modifications can enhance analytical detection, improve stability, or serve as a step in a larger synthetic sequence. gcms.cz
A particularly effective method for derivatizing 1,2-diols involves the use of boronic acids. nih.gov Boronic acids react readily with 1,2- or 1,3-diols to form stable five- or six-membered cyclic boronate esters. gcms.cznih.gov This reaction is often fast and quantitative. acs.orgrsc.org
Table 2: Common Derivatization Reactions for 1,2-Diols
| Reaction Type | Reagent Class | Product | Purpose |
|---|---|---|---|
| Boronate Ester Formation | Boronic Acids | Cyclic Boronate Esters | Improving ionization efficiency for mass spectrometry nih.gov, creating chiral derivatives for NMR analysis. acs.orgrsc.org |
| Silylation | Silylating Agents (e.g., TMSCl) | Silyl (B83357) Ethers | Protecting group chemistry, increasing volatility for gas chromatography. gcms.cznih.gov |
| Acylation/Esterification | Acid Chlorides, Anhydrides | Esters | Protecting groups, synthesis of derivatives with altered properties. gcms.cz |
| Alkylation | Alkylating Agents | Ethers | Modifying polarity and reactivity. gcms.cz |
Chiral derivatizing agents, such as optically active N-acetylphenylglycineboronic acid, can be used to react with chiral diols to form diastereomeric cyclic boronic esters. acs.org These diastereomers exhibit distinct signals in NMR spectroscopy, allowing for the determination of the enantiomeric excess of the original diol. acs.orgrsc.org Furthermore, catalyst systems have been designed to achieve site-selective functionalization of cis-1,2-diols, enabling the modification of one hydroxyl group over another in complex molecules. nih.gov
Computational and Theoretical Investigations of 1 Cyclopropylethane 1,2 Diol
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Selectivity
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling detailed investigations into the energetics and pathways of chemical reactions. In the study of vicinal diols like 1-Cyclopropylethane-1,2-diol (B1179235), DFT calculations are instrumental in mapping out potential energy surfaces for various transformations, thereby elucidating reaction mechanisms and predicting selectivity.
Research on the oxidation of diols has demonstrated that selectivity is often dictated by a combination of subtle steric and electronic effects. For example, in palladium-catalyzed oxidation reactions, it has been shown that an electronegative substituent positioned antiperiplanar to a C-H bond can slow down the rate of hydride abstraction, which in turn directs the site of oxidation. researchgate.net The presence of the cyclopropyl (B3062369) group in this compound, with its distinct electronic and steric characteristics, is expected to exert a significant influence on the regioselectivity of such reactions.
DFT has also been applied to unravel the mechanisms of diol dehydration. Such studies can differentiate between competing pathways, for instance, a concerted process versus a stepwise mechanism involving discrete intermediates. Investigations into the pinacol (B44631) rearrangement of protonated 1,2-diols have employed DFT to assess the energy barriers associated with different mechanistic proposals, including concerted and two-step pathways. yu.edu.joyu.edu.jo The cyclopropyl moiety in this compound introduces an interesting variable, as the three-membered ring is known to stabilize adjacent positive charges, a factor that can be effectively modeled with DFT calculations.
To illustrate the kind of data derived from DFT studies, the following table presents hypothetical relative free energies for key steps in a generic diol reaction.
| Reaction Step | Species | Relative Free Energy (kcal/mol) |
|---|---|---|
| 1 | Reactant Complex | 0.0 |
| 2 | Transition State 1 | +18.5 |
| 3 | Intermediate | +7.2 |
| 4 | Transition State 2 | +14.1 |
| 5 | Product Complex | -8.9 |
Note: This data is illustrative for a generic vicinal diol and does not represent actual calculated values for this compound.
Molecular Mechanics (MM) and Ab Initio Calculations for Conformational Analysis of Related Diols
A molecule's three-dimensional conformation is intrinsically linked to its physical properties and chemical reactivity. Conformational analysis of this compound can be effectively performed using Molecular Mechanics (MM) and ab initio calculations.
Ab initio methods, derived from the first principles of quantum mechanics, offer high accuracy in determining molecular geometries and energies. Studies on related vicinal diols like ethane-1,2-diol and propane-1,2-diol have utilized ab initio calculations to probe the relative stabilities of various conformers and to investigate the presence and strength of intramolecular hydrogen bonds. nih.gov These studies have indicated that for many vicinal diols, the formation of a strong intramolecular hydrogen bond is not always the dominant factor in determining the most stable conformation. nih.gov In this compound, the steric bulk of the cyclopropyl group is anticipated to be a major determinant of the preferred dihedral angle between the two hydroxyl groups.
Molecular Mechanics (MM) provides a computationally efficient approach for exploring the conformational space, especially for larger and more flexible molecules. By employing classical force fields, MM can rapidly calculate the potential energy for a multitude of conformations. For derivatives of cyclohexane-1,2-diol, MM has been successfully used to predict stable conformations and their equilibrium populations. sapub.org For this compound, a practical strategy would involve an initial broad conformational search using MM, followed by higher-level ab initio or DFT calculations on the identified low-energy structures for more accurate energy determination.
The table below provides a hypothetical comparison of the relative energies for different conformers of a generic vicinal diol, as might be determined by these two methods.
| Conformer (O-C-C-O Dihedral Angle) | Relative Energy (MM) (kcal/mol) | Relative Energy (Ab Initio) (kcal/mol) |
|---|---|---|
| Gauche (~60°) | 0.0 | 0.0 |
| Anti (180°) | 1.1 | 1.4 |
| Syn-periplanar (0°) | 5.5 | 6.2 |
Note: This data is illustrative and not specific to this compound.
Theoretical Studies on Electronic Structure and Reactivity Profiles
A molecule's electronic structure is the foundation of its chemical reactivity. Theoretical calculations can map the electron density distribution, identify molecular orbitals, and predict the sites most susceptible to chemical attack.
Conceptual DFT introduces a range of descriptors that quantify aspects of chemical reactivity. Parameters such as electrophilicity, nucleophilicity, and local softness can be calculated to predict how a molecule will interact with various reagents. The dual descriptor, for example, is a powerful tool for identifying sites within a molecule that are prone to nucleophilic versus electrophilic attack. scirp.org A thorough theoretical analysis of this compound using these descriptors would provide a detailed map of its chemical reactivity, highlighting the interplay between the cyclopropyl and diol functionalities.
Molecular Modeling for Mechanistic Elucidation and Prediction
Molecular modeling encompasses a suite of computational tools and techniques for simulating and visualizing molecular structures and their dynamic behavior. It is an invaluable asset for elucidating complex reaction mechanisms and predicting chemical outcomes.
By constructing and analyzing potential energy surfaces, molecular modeling allows chemists to trace the path of a reaction from reactants through transition states and intermediates to the final products. This approach has been pivotal in understanding complex rearrangements in organic chemistry, such as the pinacol rearrangement of 1,2-diols. chemistrysteps.com For this compound, molecular modeling could be employed to explore potential acid-catalyzed rearrangement mechanisms, including the possibility of cyclopropyl group participation or migration.
Beyond mechanistic elucidation, molecular modeling serves a predictive role. By simulating the interactions between this compound and different reagents under various conditions, it is possible to forecast the likely products, including their stereochemical and regiochemical outcomes. This predictive capability is highly beneficial for designing synthetic strategies and discovering novel chemical transformations.
Spectroscopic Characterization Methodologies for 1 Cyclopropylethane 1,2 Diol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-cyclopropylethane-1,2-diol (B1179235). Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclopropyl (B3062369) ring, the ethanediol backbone, and the hydroxyl groups. Based on data from analogous compounds like cyclopropylmethanol (B32771) and 1-cyclopropylethanol (B1359789), the chemical shifts can be predicted. nih.govchemicalbook.comchemicalbook.com The protons on the cyclopropyl ring typically appear in the upfield region, usually between 0.2 and 1.1 ppm. chemicalbook.com The methine proton of the cyclopropyl group that is attached to the diol chain would likely be found at the lower end of this range. The protons on the ethane-1,2-diol backbone would be expected to appear further downfield. The proton on the carbon adjacent to the cyclopropyl group and a hydroxyl group is anticipated to be in the range of 3.0-3.5 ppm, while the proton on the terminal carbon with a hydroxyl group would likely resonate at a similar or slightly higher chemical shift. The hydroxyl protons themselves are expected to show a broad singlet, the chemical shift of which is dependent on concentration and solvent, but typically appears between 2.0 and 5.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbons of the cyclopropyl ring and the ethane-1,2-diol portion of the molecule. The carbons of the cyclopropyl ring are characteristically found at high field, typically between 3 and 15 ppm. The carbon of the cyclopropyl ring attached to the diol chain will be slightly downfield compared to the other two cyclopropyl carbons. The carbons of the ethane-1,2-diol backbone, being attached to electronegative oxygen atoms, will resonate at a lower field, likely in the range of 60-80 ppm. Data from 1-cyclopropylethanol shows a carbon attached to a hydroxyl group and a cyclopropyl ring at approximately 72 ppm. nih.gov
| Predicted ¹H NMR Chemical Shifts for this compound | |
|---|---|
| Proton Type | Predicted Chemical Shift (ppm) |
| Cyclopropyl CH₂ | 0.2 - 0.6 |
| Cyclopropyl CH | 0.8 - 1.1 |
| Backbone CH (adjacent to cyclopropyl) | 3.0 - 3.5 |
| Backbone CH₂ (terminal) | 3.4 - 3.8 |
| Hydroxyl OH | 2.0 - 5.0 (broad) |
| Predicted ¹³C NMR Chemical Shifts for this compound | |
|---|---|
| Carbon Type | Predicted Chemical Shift (ppm) |
| Cyclopropyl CH₂ | 3 - 10 |
| Cyclopropyl CH | 10 - 15 |
| Backbone CH (adjacent to cyclopropyl) | 70 - 75 |
| Backbone CH₂ (terminal) | 60 - 65 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be characterized by the presence of hydroxyl (-OH) and cyclopropyl C-H stretching vibrations.
A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups, indicative of intermolecular hydrogen bonding. The C-H stretching vibrations of the cyclopropyl ring are anticipated to appear at a relatively high wavenumber, typically around 3000-3100 cm⁻¹. This is a distinctive feature of strained ring systems. The C-H stretching of the ethane (B1197151) backbone would be observed in the typical alkane region of 2850-3000 cm⁻¹. Furthermore, the C-O stretching vibrations of the primary and secondary alcohol groups are expected to produce strong bands in the fingerprint region, between 1000 and 1200 cm⁻¹. The spectrum of the related compound, 1-cyclopropylethanol, shows a strong, broad O-H stretch around 3350 cm⁻¹, C-H stretching just above and below 3000 cm⁻¹, and a strong C-O stretch around 1100 cm⁻¹. chemicalbook.com
| Predicted IR Absorption Bands for this compound | |
|---|---|
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H stretch (alcohol) | 3200 - 3600 (broad, strong) |
| C-H stretch (cyclopropyl) | 3000 - 3100 |
| C-H stretch (alkane) | 2850 - 3000 |
| C-O stretch (alcohol) | 1000 - 1200 (strong) |
Mass Spectrometry Techniques in Compound Characterization
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. wikipedia.org For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺), although it may be of low abundance due to the instability of the initial radical cation.
The fragmentation of this compound is expected to be influenced by the presence of the hydroxyl groups and the cyclopropyl ring. A common fragmentation pathway for alcohols is the loss of a water molecule (M-18). Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is also a highly probable fragmentation pathway. miamioh.edu This could result in the loss of a methyl group or an ethyl group, depending on which side of the diol the cleavage occurs. The presence of the cyclopropyl group can lead to characteristic fragmentation patterns, including ring-opening reactions. whitman.edu For instance, the fragmentation of 1-cyclopropylethanol shows a base peak at m/z 58. nih.gov A key fragmentation for cyclic alkanes often involves the loss of an ethylene (B1197577) molecule (M-28). whitman.edu
| Predicted Mass Spectrometry Fragments for this compound | |
|---|---|
| m/z | Possible Fragment |
| M⁺ (102) | Molecular Ion |
| M-18 (84) | Loss of H₂O |
| M-29 (73) | Loss of C₂H₅ |
| M-31 (71) | Loss of CH₂OH |
| M-43 (59) | Loss of C₃H₇ (cyclopropyl) |
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are essential for the purification and analytical assessment of this compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. The choice of the stationary phase is critical for achieving good separation. For the analysis of diols, polar columns are often used. jmchemsci.com When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the compound and any impurities. jmchemsci.comnih.gov The retention time in GC is dependent on the compound's volatility and its interaction with the stationary phase.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and purification of a wide range of compounds. For a polar molecule like this compound, both normal-phase and reversed-phase HPLC can be utilized. chromtech.comlibretexts.org In normal-phase HPLC, a polar stationary phase (like silica) and a non-polar mobile phase would be used. In reversed-phase HPLC, a non-polar stationary phase (such as C18-modified silica) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like methanol (B129727) or acetonitrile. libretexts.org The choice of method would depend on the specific separation requirements and the nature of any derivatives being analyzed.
| Typical Chromatographic Conditions for Diol Analysis | ||
|---|---|---|
| Technique | Stationary Phase | Mobile Phase/Carrier Gas |
| Gas Chromatography (GC) | Polar (e.g., Polyethylene glycol) | Inert gas (e.g., Helium, Nitrogen) |
| Normal-Phase HPLC | Polar (e.g., Silica, Diol) | Non-polar (e.g., Hexane/Isopropanol) |
| Reversed-Phase HPLC | Non-polar (e.g., C18) | Polar (e.g., Water/Methanol or Water/Acetonitrile) |
Advanced Applications of 1 Cyclopropylethane 1,2 Diol in Organic Synthesis
Utilization as Chiral Building Blocks in Complex Molecule Construction
The concept of "chiral pool" synthesis, which utilizes readily available enantiopure compounds from nature, is a cornerstone of modern organic chemistry. Chiral cyclopropane (B1198618) derivatives are particularly sought-after building blocks due to their prevalence in bioactive molecules. Enantiomerically pure 1-Cyclopropylethane-1,2-diol (B1179235) serves as an excellent starting material for the synthesis of more complex chiral structures. The diol functionality can be selectively protected or activated, allowing for the stepwise introduction of new functionalities and the construction of intricate stereochemical arrangements.
The synthetic utility of such chiral cyclopropane building blocks is evident in the total synthesis of various natural products. For instance, the asymmetric synthesis of cyclopropane-containing drugs and their precursors often relies on the availability of enantiopure cyclopropyl (B3062369) synthons. While direct syntheses commencing from this compound are not extensively documented, the strategic importance of such chiral fragments is well-established. The diol can be envisioned as a precursor to chiral cyclopropyl ketones, aldehydes, or carboxylic acids through standard functional group transformations, which are then used in carbon-carbon bond-forming reactions to build up the carbon skeleton of the target molecule.
| Chiral Building Block | Potential Synthetic Target Class | Key Transformations |
| (1R,2R)-1-Cyclopropylethane-1,2-diol | Cyclopropane-containing natural products | Selective protection, oxidation, nucleophilic substitution |
| (1S,2S)-1-Cyclopropylethane-1,2-diol | Chiral pharmaceutical intermediates | Derivatization of hydroxyl groups, ring-opening reactions |
Role in the Synthesis of Advanced Organic Intermediates for Research
Beyond the total synthesis of natural products, this compound is a valuable precursor for the preparation of advanced organic intermediates used in medicinal chemistry and materials science research. The combination of the rigid cyclopropane ring and the versatile diol functionality allows for the creation of novel molecular scaffolds. These intermediates can be used to probe biological processes or to develop new materials with unique properties.
For example, the diol can be converted into cyclopropyl amino alcohols, which are important pharmacophores in many drug candidates. The synthesis of these intermediates often involves the selective transformation of one hydroxyl group into a leaving group, followed by nucleophilic substitution with an azide (B81097) or other nitrogen-containing nucleophile, and subsequent reduction. The resulting amino alcohol can then be further functionalized to generate a library of compounds for biological screening.
| Intermediate Type | Potential Research Area | Synthetic Approach from this compound |
| Chiral Cyclopropyl Amino Alcohols | Medicinal Chemistry | Monotosylation, azidation, reduction |
| Functionalized Cyclopropyl Ethers | Materials Science | Williamson ether synthesis |
| Cyclopropyl Epoxides | Asymmetric Synthesis | Intramolecular cyclization of a halohydrin derivative |
Development of Chiral Ligands and Catalysts from this compound Frameworks
Chiral 1,2-diols are a privileged class of compounds for the synthesis of chiral ligands and catalysts for asymmetric transformations. The two hydroxyl groups of this compound can serve as anchor points for the introduction of catalytically active moieties. For instance, reaction with chlorophosphines can yield chiral phosphinite or phosphonite ligands, which are widely used in transition-metal-catalyzed asymmetric reactions such as hydrogenation and hydroformylation.
The cyclopropyl group in such ligands can exert a significant steric and electronic influence on the catalytic center, potentially leading to high levels of stereocontrol. The rigidity of the cyclopropane ring can also help to create a well-defined chiral environment around the metal center, which is crucial for achieving high enantioselectivity. While specific ligands derived from this compound are not yet prevalent in the literature, the principles of chiral ligand design strongly support its potential in this area.
| Ligand/Catalyst Type | Target Asymmetric Reaction | Proposed Synthesis from this compound |
| Chiral Diphosphinite Ligands | Asymmetric Hydrogenation | Reaction with R₂PCl |
| Chiral Diol-Boron Complexes | Asymmetric Allylation | Reaction with boronic acids or esters |
| Chiral N,N'-Dioxide Ligands | Asymmetric Lewis Acid Catalysis | Multi-step synthesis involving amination and oxidation |
Precursors to Biologically Relevant Lactone Derivatives
Lactones are cyclic esters that are found in a wide variety of natural products with important biological activities. The synthesis of chiral lactones is a significant area of research in organic chemistry. This compound can serve as a precursor to biologically relevant lactones, although the transformation is not a direct cyclization. A common strategy for the synthesis of lactones from 1,2-diols involves an oxidative cleavage of the diol to form a dialdehyde, which can then undergo further transformations.
Alternatively, one of the hydroxyl groups can be protected, and the other oxidized to a carboxylic acid. Deprotection and subsequent intramolecular esterification would then yield the lactone. A more direct, albeit less common, approach is the catalytic cross-coupling of 1,2-diols with allylic alcohols to furnish δ-hydroxybutyrolactones. rsc.org Biocatalytic methods, such as the use of alcohol dehydrogenases, can also be employed for the oxidative lactonization of diols. nih.gov
| Lactone Synthesis Strategy | Key Reagents/Conditions | Plausible Lactone Product from this compound |
| Oxidative Cleavage and Subsequent Steps | NaIO₄, then oxidation and cyclization | γ-lactone with a cyclopropyl substituent |
| Selective Oxidation and Cyclization | Protecting groups, oxidizing agent, acid/base catalyst | Varies depending on the specific reaction sequence |
| Catalytic Cross-Coupling | Ru catalyst, allylic alcohol | δ-hydroxybutyrolactone derivative |
| Biocatalytic Oxidation | Alcohol dehydrogenase, cofactor regeneration system | Chiral cyclopropyl-substituted lactone |
Analogues in Nucleoside Research
Carbocyclic nucleoside analogues, where the furanose ring is replaced by a carbocycle, are an important class of antiviral and anticancer agents. The replacement of the ring oxygen with a methylene (B1212753) group often imparts greater metabolic stability to these compounds. The chiral cyclopropane framework of this compound makes it an attractive starting material for the synthesis of novel cyclopropyl-containing carbocyclic nucleoside analogues.
The synthetic strategy would involve the transformation of the diol into a suitably functionalized cyclopropane intermediate that can be coupled with a nucleobase. For example, the diol could be converted to a mesylate or tosylate, which can then undergo nucleophilic substitution with the desired purine (B94841) or pyrimidine (B1678525) base. The resulting product would be a novel nucleoside analogue with a cyclopropyl group mimicking the C4'-C5' bond of the ribose sugar. Such analogues could exhibit interesting biological activities due to the conformational constraints imposed by the cyclopropane ring. Several syntheses of cyclopropanated nucleoside analogues have been reported, highlighting the interest in this class of compounds as potential antiviral agents. wgtn.ac.nz
| Nucleoside Analogue Target | Key Synthetic Step | Potential Biological Activity |
| Cyclopropyl Carbocyclic Adenosine Analogue | Nucleophilic substitution with adenine | Antiviral |
| Cyclopropyl Carbocyclic Cytidine Analogue | Mitsunobu reaction with cytosine | Anticancer |
| Cyclopropyl Carbocyclic Uracil Analogue | Glycosylation reaction with a silylated uracil | Antiviral |
Green Chemistry Principles Applied to 1 Cyclopropylethane 1,2 Diol Synthesis
Atom Economy and Waste Minimization in Synthetic Routes
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comrsc.org The dihydroxylation of vinylcyclopropane (B126155) to form 1-Cyclopropylethane-1,2-diol (B1179235) is an addition reaction, which is inherently capable of high atom economy. jocpr.com
The ideal reaction involves the simple addition of two hydroxyl groups across the double bond:
C₅H₈ + 2[OH] → C₅H₁₀O₂
However, the actual atom economy depends heavily on the source of the hydroxyl groups and the reagents used in the process. Traditional methods often generate significant waste. For instance, the stoichiometric use of heavy metal oxidants like potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) leads to the production of large quantities of inorganic waste (e.g., manganese dioxide or osmium salts).
A comparison of different synthetic routes highlights the disparities in atom economy and waste generation:
| Method | Reagents | Byproducts | Theoretical Atom Economy (%) | Key Waste Products |
| Stoichiometric Permanganate | Vinylcyclopropane, KMnO₄, NaOH, H₂O | MnO₂, KOH | Low (Depends on full balanced equation) | Manganese dioxide (solid waste) |
| Stoichiometric Osmium | Vinylcyclopropane, OsO₄, then NaHSO₃/H₂O | OsO₂(OH)₂, Na₂SO₃ | Very Low | Toxic osmium compounds |
| Catalytic Upjohn Dihydroxylation | Vinylcyclopropane, OsO₄ (cat.), NMO | N-methylmorpholine | ~59% | Stoichiometric organic waste |
| Catalytic Oxidation with H₂O₂ | Vinylcyclopropane, H₂O₂ (Catalyst: Fe, W, etc.) | H₂O | ~75% | Water |
Atom economy calculations are theoretical and based on the primary transformation. Actual waste (E-factor) includes solvents, workup materials, and energy.
As shown in the table, moving from stoichiometric reagents to catalytic systems significantly improves waste profiles. The use of hydrogen peroxide (H₂O₂) as the terminal oxidant is particularly advantageous, as its only byproduct is water, making it an environmentally benign choice. chemrxiv.orgrsc.org Metal-free protocols, such as those using in situ generated performic acid from formic acid and hydrogen peroxide, also offer high atom economy while avoiding metallic waste streams. chemrxiv.org
Catalytic Approaches and Reagent Efficiency in Diol Synthesis
The second principle of green chemistry encourages the use of catalytic reagents over stoichiometric ones. Catalysts increase reaction rates and can be used in small amounts, reducing waste and often enabling milder reaction conditions. The synthesis of this compound via dihydroxylation has evolved significantly with the development of catalytic methods.
Traditional vs. Catalytic Approaches:
Potassium Permanganate (KMnO₄): While inexpensive, KMnO₄ is a strong oxidizing agent that often requires stoichiometric amounts and can lead to over-oxidation, cleaving the diol to form carbonyl compounds, thus reducing the yield and generating significant manganese dioxide waste. youtube.comjove.com
Osmium Tetroxide (OsO₄): OsO₄ is highly efficient and selective for syn-dihydroxylation but is also extremely toxic, volatile, and expensive. reddit.compearson.com Its use in stoichiometric quantities is unsustainable. The development of catalytic systems, such as the Upjohn dihydroxylation, which uses N-methylmorpholine N-oxide (NMO) as a co-oxidant to regenerate the Os(VIII) catalyst, was a major advance. youtube.com This allows for the use of minute quantities (e.g., <1 mol%) of OsO₄, drastically reducing cost and toxicity concerns.
Modern Catalytic Systems: More recent research focuses on replacing osmium with less toxic and more abundant metals. Iron-catalyzed systems using hydrogen peroxide as the oxidant have shown great promise for the efficient cis-dihydroxylation of alkenes. researchgate.net Other approaches include organocatalytic methods, such as using 2,2,2-trifluoroacetophenone (B138007) with H₂O₂, which avoids the use of any metal catalyst. researchgate.net Electrochemical strategies that use water as the source of hydroxyl groups represent a frontier in reagent efficiency, minimizing the need for chemical oxidants altogether. organic-chemistry.org
Biocatalysis: A particularly green approach is the use of enzymes. Biocatalytic dihydroxylation can be achieved using dioxygenase enzymes, which can convert alkenes to cis-diols under mild aqueous conditions. researchgate.netrsc.org Alternatively, a two-step, one-pot sequence involving an epoxidation (e.g., using a lipase) followed by enzymatic hydrolysis with an epoxide hydrolase can yield trans-diols. sci-hub.se These enzymatic methods offer exceptional selectivity and operate within the principles of green chemistry by using renewable catalysts in water under ambient temperature and pressure.
Solvent Selection and Environmentally Benign Reaction Conditions
Green chemistry promotes the use of safer, more environmentally benign solvents. For the synthesis of this compound, several greener alternatives are viable:
Water: Water is a non-toxic, non-flammable, and inexpensive solvent. Some modern catalytic systems for dihydroxylation have been designed to work efficiently in water, which can simplify product separation if the diol is not water-soluble. organic-chemistry.orgresearchgate.net
Supercritical Fluids (e.g., scCO₂): Supercritical carbon dioxide is a non-toxic and non-flammable solvent that allows for easy product separation by simple depressurization. It can be an effective medium for certain catalytic oxidations.
Bio-based Solvents: Solvents derived from renewable resources, such as dihydropinene (DHP), can serve as greener alternatives to petroleum-derived solvents like toluene (B28343) or hexane. sigmaaldrich.com
Solvent-Free (Neat) Conditions: The most ideal scenario is to run the reaction without any solvent. A method using formic acid and hydrogen peroxide to dihydroxylate alkenes can be performed under neat conditions, significantly reducing waste and simplifying the process. chemrxiv.org
The following table compares the properties of common solvents used in or being explored for dihydroxylation reactions.
| Solvent | Classification | Boiling Point (°C) | Environmental/Safety Concerns | Green Alternative? |
| Acetone | Conventional VOC | 56 | Flammable, Volatile | No |
| tert-Butanol | Conventional VOC | 82 | Flammable | No |
| Dichloromethane | Halogenated VOC | 40 | Suspected carcinogen, environmental pollutant | No |
| Water | Benign | 100 | None | Yes |
| Dimethyl Carbonate (DMC) | Green Solvent | 90 | Low toxicity, biodegradable | Yes |
| Dihydropinene (DHP) | Bio-based Solvent | ~167 | Biodegradable, from renewable source | Yes |
Designing for Enhanced Sustainability in Chemical Transformations
Enhancing the sustainability of chemical transformations for producing this compound involves a holistic approach that integrates the principles of atom economy, catalysis, and safe reaction design. The ultimate goal is to create a process that is efficient, safe, and has a minimal environmental footprint.
Key strategies for designing more sustainable syntheses include:
Use of Benign Oxidants: Replacing stoichiometric heavy metal oxidants with cleaner alternatives is paramount. Hydrogen peroxide (H₂O₂) is an ideal choice as it is inexpensive and produces only water as a byproduct. Molecular oxygen (from air) is an even more sustainable oxidant, though activating it can be challenging. researchgate.net
Development of Recoverable and Reusable Catalysts: To improve the lifecycle of a process, catalysts should be easily separated from the reaction mixture and reused. Heterogeneous catalysts, such as metals supported on a solid matrix or polymer-bound catalysts, can often be recovered by simple filtration. reddit.comresearchgate.net
Integration of Renewable Feedstocks: While the focus is on the transformation of vinylcyclopropane, a broader sustainability perspective would consider its origin. If vinylcyclopropane can be derived from renewable biomass sources, the entire lifecycle of the this compound product becomes greener. researchgate.netchemrxiv.org
Process Intensification: Combining multiple reaction steps into a single "one-pot" process avoids the need for intermediate purification steps, which saves time, energy, and solvent. For example, a chemo-enzymatic one-pot epoxidation and subsequent hydrolysis to produce a trans-diol is a highly efficient and sustainable strategy. sci-hub.se
Adoption of Biocatalysis: As mentioned, enzymes operate under very mild conditions (neutral pH, room temperature) in water, offering unparalleled environmental advantages. Engineering microorganisms to perform multi-step syntheses represents a significant step towards truly green chemical manufacturing. researchgate.net
By continuously innovating and applying these design principles, the synthesis of this compound can be shifted from traditional, resource-intensive methods to modern, sustainable processes that align with the goals of green chemistry.
Conclusion and Future Research Directions in 1 Cyclopropylethane 1,2 Diol Chemistry
Summary of Key Research Advances and Contributions
Research into 1-cyclopropylethane-1,2-diol (B1179235) has primarily centered on its synthesis, with its commercial availability from various chemical suppliers indicating established, albeit not always widely published, manufacturing processes. The compound, identified by its CAS number 784105-42-6, represents a unique combination of a reactive diol functional group and a strained cyclopropane (B1198618) ring.
A notable documented synthesis is disclosed in a Chinese patent, which describes the preparation of this compound via the deprotection of a silylated precursor. google.com Specifically, the process involves the removal of a tert-butyldimethylsilyl (TBDMS) protecting group from 2-[tert-butyl(dimethyl)silyl]oxy-1-cyclopropyl-ethanol using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) in a solvent such as tetrahydrofuran (B95107) (THF). This method highlights a practical approach to obtaining the target diol from a protected intermediate.
General synthetic strategies applicable to the formation of this compound can also be inferred from established organic chemistry principles. The most direct conceptual route is the dihydroxylation of vinylcyclopropane (B126155). This reaction can be achieved using various reagents to yield the corresponding vicinal diol. For instance, syn-dihydroxylation can be accomplished using osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. Anti-dihydroxylation can be achieved through the epoxidation of vinylcyclopropane followed by acid-catalyzed hydrolysis of the resulting epoxide.
The existence of stereoisomers, such as (S)-1-Cyclopropylethane-1,2-diol (CAS 615251-45-1), underscores the importance of stereoselective synthesis in this area. The development of asymmetric dihydroxylation methods, pioneered by Sharpless, allows for the enantioselective synthesis of such chiral diols, which are of significant interest in the synthesis of pharmaceuticals and other biologically active molecules.
Unaddressed Challenges and Emerging Research Opportunities
Despite its availability and the existence of synthetic routes, dedicated research into the specific properties and applications of this compound remains limited in publicly accessible literature. This scarcity of focused studies presents a landscape of unaddressed challenges and, consequently, numerous research opportunities.
Key challenges include:
Comprehensive Reactivity Profiling: A detailed investigation into the reactivity of this compound is lacking. The interplay between the hydroxyl groups and the adjacent cyclopropane ring could lead to unique chemical behavior, such as ring-opening reactions under specific conditions or altered reactivity of the diol itself.
Stereocontrolled Synthesis Optimization: While general methods for stereoselective dihydroxylation exist, optimizing these for the specific substrate of vinylcyclopropane to produce enantiomerically pure this compound with high efficiency and scalability remains a practical challenge.
Lack of Application-Oriented Studies: There is a dearth of research exploring the utility of this compound as a building block in the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, or materials.
Emerging research opportunities arising from these challenges are:
Exploration as a Chiral Ligand Precursor: Vicinal diols are valuable precursors for the synthesis of chiral ligands for asymmetric catalysis. The rigid and sterically defined cyclopropyl (B3062369) group could be exploited to create novel ligands with unique stereoelectronic properties.
Use in Medicinal Chemistry: The cyclopropyl moiety is a bioisostere for various functional groups and is known to enhance metabolic stability and binding affinity of drug candidates. Investigating derivatives of this compound for biological activity is a promising avenue.
Development of Novel Polymers: Diols are fundamental monomers in the synthesis of polyesters and polyurethanes. The incorporation of the cyclopropyl group into polymer backbones could impart novel thermal and mechanical properties.
Potential for Novel Methodologies and Expanded Synthetic Utility
The unique structural features of this compound suggest significant potential for the development of novel synthetic methodologies and an expansion of its use as a versatile chemical intermediate.
Future research could focus on leveraging the inherent strain of the cyclopropane ring. For example, transition-metal-catalyzed reactions that proceed via the oxidative addition into the C-C bonds of the cyclopropane ring could lead to novel ring-opening functionalization reactions, transforming the diol into a range of linear or more complex cyclic structures.
Furthermore, the diol functionality itself can be a handle for a wide array of chemical transformations. These include, but are not limited to:
Protection and subsequent functionalization: The two hydroxyl groups can be selectively protected, allowing for the stepwise introduction of other functional groups.
Conversion to cyclic derivatives: The diol can be converted into cyclic acetals, ketals, sulfates, or carbonates, which can serve as protected forms of the diol or as reactive intermediates themselves.
Oxidative cleavage: The vicinal diol can be cleaved to form dicarbonyl compounds, providing access to different molecular scaffolds.
Q & A
Q. What are the recommended synthetic routes for 1-Cyclopropylethane-1,2-diol, and how do reaction conditions influence yield and selectivity?
Synthesis of vicinal diols like this compound can be adapted from methods used for structurally similar compounds. For example:
- Epoxide Hydration : Cyclopropylethylene oxide can undergo acid- or base-catalyzed hydration. Evidence from cyclohexane-1,2-diol synthesis suggests using water as a solvent with catalytic systems like Se-containing polymers or Li/CuCl(THF) complexes under mild conditions (30°C, 24h) .
- Oxidation of Olefins : Hydrogen peroxide with transition metal catalysts (e.g., Li/CuCl(THF)) in acetonitrile/water mixtures may oxidize cyclopropylethylene to the diol, though steric effects from the cyclopropyl group require optimization .
Q. Key Parameters :
| Method | Catalysts/Reagents | Solvent | Temperature | Yield Optimization Tips |
|---|---|---|---|---|
| Epoxide Hydration | H₂O, Se-polymer | Water | 30°C | Adjust pH to stabilize intermediates |
| Olefin Oxidation | H₂O₂, Li/CuCl(THF) | Acetonitrile | RT | Control peroxide concentration to avoid overoxidation |
Q. How can spectroscopic techniques (NMR, IR, MS) resolve conformational and structural ambiguities in this compound?
- IR Spectroscopy : OH stretching fundamentals (3200–3600 cm⁻¹) can identify hydrogen-bonding patterns. For vicinal diols, trans-conformers typically show split peaks due to intramolecular H-bonding, as seen in ethane-1,2-diol studies .
- NMR : ¹H and ¹³C NMR can distinguish conformers. For example, cyclohexane-1,2-diol exhibits distinct shifts for axial vs. equatorial OH groups (~1.5–2.5 ppm for ¹H; 60–80 ppm for ¹³C). Cyclopropyl substituents may deshield adjacent protons, requiring DFT-assisted assignments .
- MS-DART : Accurate mass analysis (e.g., [M+NH₄]⁺ adducts) confirms molecular weight, as demonstrated for propane-1,2-diol derivatives .
Advanced Research Questions
Q. What mechanistic insights govern the oxidation kinetics of this compound, and how do catalysts influence reaction pathways?
Chromic acid oxidation of ethane-1,2-diol proceeds via ester formation, protonation, and decomposition . For cyclopropane derivatives:
- Steric Effects : The cyclopropyl group may hinder esterification, slowing initial steps.
- Catalytic Promotion : Micellar catalysts (e.g., 1,10-phenanthroline) enhance Cr(VI) reactivity by stabilizing transition states, as shown in ethane-1,2-diol oxidations. Adjust surfactant concentration to balance micelle formation and substrate accessibility .
Q. Experimental Design :
Q. How can computational modeling (DFT, MD) predict the stability of this compound conformers and guide experimental design?
- Conformer Analysis : B3LYP and ωB97X-D functionals reliably predict relative energies of diol conformers. For cyclohexane-1,2-diol, GGA functionals (e.g., BP86) overestimate primed conformer stability by 2–5 kcal/mol .
- Cyclopropyl Strain : DFT calculations should account for ring strain (~27 kcal/mol for cyclopropane) and its impact on dihedral angles. Compare torsional barriers with ethane-1,2-diol to assess flexibility .
Q. How should researchers address contradictions in genotoxicity data for 1,2-diol derivatives, and what thresholds apply for safety assessments?
- Case Study : Benzene-1,2-diol was classified as "Muta 2" by ECHA due to in vivo genotoxicity at exposures exceeding TTC thresholds (0.0025 μg/kg/day for DNA-reactive mutagens) .
- Mitigation Strategies :
- Use Ames tests (± metabolic activation) and micronucleus assays to validate in vitro findings.
- Apply read-across frameworks for structurally related diols, adjusting for cyclopropane’s electrophilic potential .
Q. What experimental models are suitable for studying the biological effects of this compound, and how do metabolic pathways influence toxicity?
- Renal Toxicity Models : Ethane-1,2-diol induces calcium oxalate (CaOx) nephrolithiasis in rodents via hepatic metabolism to oxalate. Adapt this model by dosing cyclopropylethane-diol (1–2% in drinking water) and monitoring urinary oxalate/CaOx deposition .
- Metabolic Profiling : LC-MS/MS can track diol metabolites (e.g., cyclopropylethane-glycolaldehyde) in serum and urine, comparing pathways to ethane-1,2-diol .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported reaction yields for diol syntheses?
Q. What factors contribute to variability in computational predictions of diol conformer stability?
- Functional Selection : B3LYP underestimates dispersion forces vs. ωB97X-D, affecting cyclopropane-diol conformer rankings .
- Solvent Effects : Include implicit solvent models (e.g., PCM for water) to mimic experimental conditions.
Methodological Tables
Q. Table 1: Comparative Synthesis Methods for Vicinal Diols
Q. Table 2: Spectroscopic Benchmarks for Diol Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
